Toddaculin

描述

Toddaculin is a natural coumarin compound isolated from the plant Toddalia asiatica (L.) Lam. This compound has garnered attention due to its potential therapeutic properties, particularly in the treatment of bone-related diseases such as osteoporosis . This compound has been shown to inhibit osteoclastogenesis and enhance osteoblastogenesis, making it a promising candidate for further research and development .

科学研究应用

Toddaculin 具有广泛的科学研究应用:

化学: this compound 是研究香豆素衍生物及其化学性质的宝贵化合物。

生物学: 在生物学研究中,this compound 用于研究其对细胞过程的影响,特别是在骨细胞中.

作用机制

Toddaculin 通过多种分子途径发挥作用:

生化分析

Biochemical Properties

Toddaculine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Toddaculine inhibits the differentiation of osteoclasts by activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), extracellular signal-regulated kinase 1/2 (ERK 1/2), and p38 mitogen-activated protein kinase (MAPK) signaling pathways . Additionally, Toddaculine induces the differentiation and mineralization of osteoblasts by regulating differentiation factors . These interactions highlight the compound’s dual role in bone resorption and formation.

Cellular Effects

Toddaculine exhibits significant effects on various cell types and cellular processes. In osteoclasts, Toddaculine inhibits differentiation, thereby reducing bone resorption . In osteoblasts, it promotes differentiation and mineralization, enhancing bone formation . Furthermore, Toddaculine displays a dual effect as a cell differentiating agent and apoptosis inducer in U-937 cells, suggesting its potential as an anti-leukemic agent . These effects are mediated through the activation of specific cell signaling pathways, including NF-κB, ERK 1/2, and p38 MAPK .

Molecular Mechanism

The molecular mechanism of Toddaculine involves several key interactions at the molecular level. Toddaculine binds to specific biomolecules, leading to the activation or inhibition of various enzymes. For instance, it activates the NF-κB, ERK 1/2, and p38 MAPK signaling pathways, which are crucial for osteoclast differentiation . Additionally, Toddaculine regulates gene expression by modulating differentiation factors in osteoblasts . These molecular interactions underscore the compound’s ability to influence both bone resorption and formation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Toddaculine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Toddaculine can maintain its activity over extended periods, provided it is stored under appropriate conditions . Long-term exposure to Toddaculine in in vitro and in vivo studies has demonstrated sustained inhibition of osteoclast differentiation and promotion of osteoblast mineralization .

Dosage Effects in Animal Models

The effects of Toddaculine vary with different dosages in animal models. At lower doses, Toddaculine effectively inhibits osteoclast differentiation and promotes osteoblast mineralization without causing adverse effects . At higher doses, Toddaculine may exhibit toxic effects, including potential cytotoxicity in certain cell types . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects.

Metabolic Pathways

Toddaculine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolic pathways include its role in bone metabolism, where it influences the activity of enzymes involved in bone resorption and formation . Additionally, Toddaculine affects metabolic flux and metabolite levels, further contributing to its therapeutic effects .

Transport and Distribution

Within cells and tissues, Toddaculine is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Toddaculine’s localization and accumulation within specific tissues are influenced by these interactions, ensuring its targeted effects on bone cells and other relevant tissues .

Subcellular Localization

The subcellular localization of Toddaculine plays a crucial role in its activity and function. Toddaculine is directed to specific compartments or organelles within cells, where it exerts its effects . Targeting signals and post-translational modifications guide Toddaculine to these locations, ensuring its precise action on cellular processes . This subcellular localization is essential for the compound’s ability to modulate bone resorption and formation effectively.

准备方法

合成路线和反应条件: Toddaculin 的主要来源是从 Toddalia asiatica 中提取。 提取过程通常涉及使用甲醇、乙酸乙酯和正己烷等溶剂 。 植物材料进行溶剂提取,然后进行色谱分离以分离 this compound。

工业生产方法: 目前,还没有关于 this compound 的工业生产方法的详细文献记载。该化合物主要通过天然提取工艺获得。合成有机化学的进步可能会为未来的可扩展生产方法铺平道路。

化学反应分析

反应类型: Toddaculin 会发生各种化学反应,包括:

氧化: this compound 可以被氧化形成不同的衍生物,这些衍生物可能表现出不同的生物活性。

还原: 还原反应可以改变 this compound 中的官能团,可能改变其药理特性。

取代: 取代反应可以在 this compound 分子中引入新的官能团,增强其化学多样性。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 通常使用硼氢化钠和氢化铝锂等还原剂。

取代: 各种卤化剂和亲核试剂可用于取代反应。

主要形成的产物: 这些反应形成的主要产物取决于所用试剂和具体条件。例如,氧化可以产生羟基化衍生物,而还原可以产生脱氧化合物。

相似化合物的比较

Toddaculin 在结构上与其他香豆素(如 aculeatin 和 phellopterin)相似 。它表现出独特的特性,使其与这些化合物区分开来:

Aculeatin: 虽然 aculeatin 和 this compound 都有抗炎特性,但 this compound 在抑制破骨细胞分化和促进成骨细胞活性方面更有效.

Phellopterin: Phellopterin 已经过研究以了解其神经保护作用,而 this compound 主要集中在骨骼健康方面.

类似化合物列表:

- Aculeatin

- Phellopterin

- Isopimpinellin

- Suberosin

- Toddalenol

- Toddalolactone

总之,this compound 是一种很有前景的化合物,在各个科学领域具有巨大潜力。其独特的特性和作用机制使其成为进一步研究和开发的激动人心的课题。

生物活性

Toddaculin, a natural coumarin compound isolated from Toddalia asiatica (L.) Lam., has garnered attention for its diverse biological activities. This article explores the compound's effects on bone health, anti-leukemic properties, and anti-inflammatory activities, supported by various studies and experimental findings.

Overview of this compound

This compound is recognized for its dual role as both a differentiating agent and an apoptosis inducer. It has been studied for its potential therapeutic applications in bone-related diseases and cancer treatment. The compound's mechanisms of action involve various signaling pathways that influence cellular processes.

1. Effects on Bone Health

This compound has been investigated for its influence on osteoclast and osteoblast activity, which are crucial for bone remodeling.

- Inhibition of Osteoclastogenesis : In a study using RAW 264 cells, this compound inhibited RANKL-induced osteoclast differentiation. It suppressed tartrate-resistant acid phosphatase (TRAP) activity and formation of multinucleated cells in a dose-dependent manner. The compound disrupted key signaling pathways, including NF-κB, ERK 1/2, and p38 MAPK, which are essential for osteoclastogenesis .

- Promotion of Osteoblast Differentiation : this compound also enhanced alkaline phosphatase (ALP) activity in MC3T3-E1 osteoblastic cells, indicating its role in promoting osteoblast differentiation. The compound increased the expression of osteoblast-related genes such as Alpl and Bglap, leading to enhanced mineralization and bone nodule formation .

| Activity | Cell Type | Effect | Mechanism |

|---|---|---|---|

| Osteoclast Inhibition | RAW 264 | Reduced TRAP activity | Inhibition of NF-κB, ERK 1/2, p38 MAPK |

| Osteoblast Promotion | MC3T3-E1 | Increased ALP activity | Upregulation of osteoblast-related genes |

2. Anti-Leukemic Properties

This compound has shown promising results in the treatment of leukemia:

- Cytotoxic Effects : In U-937 human leukemia cells, this compound exhibited potent cytotoxicity at higher concentrations (250 μM), inducing apoptosis through decreased phosphorylation levels of ERK and Akt. At lower concentrations (50 μM), it promoted differentiation without altering these phosphorylation levels .

- Differentiation Induction : The compound facilitated the expression of differentiation markers such as CD88 and CD11b, highlighting its potential as a pharmacological prototype for developing novel anti-leukemic agents .

3. Anti-Inflammatory Activity

This compound's anti-inflammatory effects have been evaluated in LPS-stimulated RAW 264 macrophage cells:

- Inhibition of Inflammatory Mediators : this compound significantly reduced mRNA expression of inflammatory mediators and nitric oxide production in these cells. It also suppressed LPS-induced phosphorylation of p38 MAPK and ERK1/2, along with the activation of NF-κB .

Case Studies

Several studies have documented the biological effects of this compound:

- Bone Health Study : A research study demonstrated that this compound not only inhibited excessive osteoclast activity but also enhanced osteoblast differentiation, suggesting its potential utility in osteoporosis prevention .

- Leukemia Treatment Study : Another study highlighted this compound's dual effect on U-937 cells, where it induced apoptosis at high concentrations while promoting differentiation at lower doses, indicating its therapeutic versatility .

- Inflammation Study : Research focusing on inflammatory responses showed that this compound effectively mitigated LPS-induced inflammation in macrophages through specific signaling pathway modulation .

属性

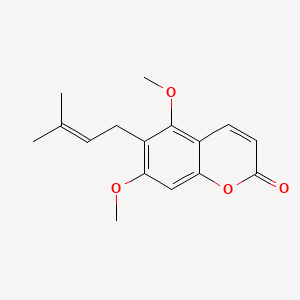

IUPAC Name |

5,7-dimethoxy-6-(3-methylbut-2-enyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-10(2)5-6-11-13(18-3)9-14-12(16(11)19-4)7-8-15(17)20-14/h5,7-9H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQHZFHWEAJPNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195829 | |

| Record name | 2H-1-Benzopyran-2-one, 5,7-dimethoxy-6-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4335-12-0 | |

| Record name | Toddaculin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4335-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-2-one, 5,7-dimethoxy-6-(3-methyl-2-butenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 5,7-dimethoxy-6-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。